



Application Notes and Protocols for the Synthesis of N-ethyl-N-methylpentanamide

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Compound of Interest		
Compound Name:	C5-Conh-C2-N-CH3	
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This document provides a comprehensive guide to the synthesis of N-ethyl-N-methylpentanamide, a tertiary amide with potential applications in various chemical and pharmaceutical research areas. The protocols detailed herein are based on established principles of amide bond formation.

Physicochemical and Computed Data

A summary of the key physicochemical and computed properties of N-ethyl-N-methylpentanamide is presented in the table below. This data is essential for the characterization and quality control of the synthesized compound.



Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	PubChem
Molecular Weight	143.23 g/mol	PubChem[1]
IUPAC Name	N-ethyl-N-methylpentanamide	PubChem[1]
XLogP3-AA	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	143.131014166 Da	PubChem[1]
Topological Polar Surface Area	20.3 Ų	PubChem[1]

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-N-methylpentanamide via Acyl Chloride

This protocol describes a reliable method for the synthesis of N-ethyl-N-methylpentanamide through the nucleophilic acyl substitution reaction between pentanoyl chloride and N-ethylmethylamine. A non-nucleophilic base is utilized to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Materials and Reagents:

- Pentanoyl chloride (Valeryl chloride)
- N-Ethylmethylamine
- Triethylamine (Et₃N)



- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a
 dropping funnel, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.2
 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
- Addition of Acyl Chloride: Add a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the pentanoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate of triethylammonium chloride will form.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:



- Quench the reaction by adding water to the reaction mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-Nmethylpentanamide.
- Purification: The crude product can be purified by vacuum distillation to obtain the final product of high purity.

Characterization of N-ethyl-N-methylpentanamide

The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz):
 - Two distinct sets of signals for the N-methyl and N-ethyl groups, likely appearing as singlets and a quartet/triplet combination, respectively.
 - Signals for the pentanoyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene groups.
- ¹³C NMR (CDCl₃, 100 MHz):
 - A peak for the carbonyl carbon (C=O) in the range of 170-175 ppm.
 - Distinct peaks for the carbons of the N-methyl and N-ethyl groups.
 - Peaks corresponding to the carbons of the pentanoyl chain.
- IR (neat):



- A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.
- C-H stretching bands around 2800-3000 cm⁻¹.
- Mass Spectrometry (EI):
 - The molecular ion peak [M]+ at m/z = 143.
 - Characteristic fragmentation patterns of the amide.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-ethyl-N-methylpentanamide.



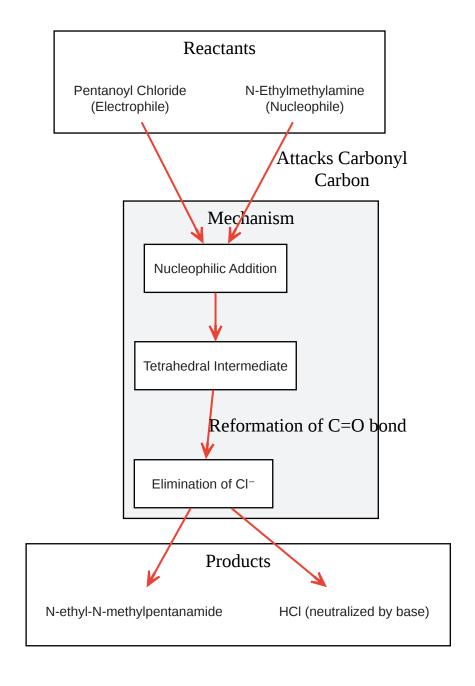
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Caption: Experimental workflow for the synthesis of N-ethyl-N-methylpentanamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.





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Caption: Nucleophilic acyl substitution mechanism for amide formation.

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References

- 1. N-ethyl-N-methylpentanamide | C8H17NO | CID 20644865 PubChem [pubchem.ncbi.nlm.nih.gov]
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